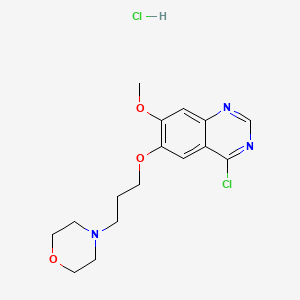

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride is a chemical compound with the molecular formula C16H20ClN3O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a quinazoline moiety linked to a morpholine ring through a propyl chain.

Vorbereitungsmethoden

The synthesis of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the quinazoline core: This step involves the reaction of appropriate starting materials to form the quinazoline ring system.

Introduction of the chloro and methoxy groups: Chlorination and methoxylation reactions are carried out to introduce the chloro and methoxy substituents on the quinazoline ring.

Attachment of the propyl chain: The propyl chain is introduced through a nucleophilic substitution reaction.

Formation of the morpholine ring: The morpholine ring is synthesized and attached to the propyl chain through an ether linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Analyse Chemischer Reaktionen

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the ether linkage.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles.

Wissenschaftliche Forschungsanwendungen

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride can be compared with other similar compounds, such as:

- 4-(3-((4-Chloro-6-methoxyquinazolin-7-yl)oxy)propyl)morpholine

- 4-(3-((4-Chloro-7-ethoxyquinazolin-6-yl)oxy)propyl)morpholine

- 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)butyl)morpholine

These compounds share structural similarities but may differ in their substituents or the length of the propyl chain. The unique combination of substituents and the specific arrangement of functional groups in this compound contribute to its distinct properties and applications.

Biologische Aktivität

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine hydrochloride, identified by its CAS number 199327-59-8, is a compound of interest due to its potential biological activities, particularly as a modulator of adenosine receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C16H20ClN3O, with a molecular weight of approximately 337.80 g/mol. It exhibits a melting point range of 180–181 °C and a predicted density of 1.262 g/cm³ .

The compound primarily acts as an antagonist at the A2A adenosine receptor (A2AR), which has been implicated in various neurodegenerative diseases and cancer therapies. The A2AR antagonism can lead to an increase in cAMP levels, affecting cellular signaling pathways associated with these conditions .

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of quinazoline derivatives, highlighting that modifications at the C6 and C7 positions enhance the binding affinity and antagonist activity at A2AR. For instance, compounds with specific substitutions demonstrated IC50 values in the micromolar range, indicating significant biological activity .

| Compound | IC50 (µM) | Binding Affinity (nM) |

|---|---|---|

| Reference Compound ZM-241385 | 0.1 | - |

| Compound 5m | 6 | 5 |

| Compound 5p | 8 | - |

Case Studies

- Neurodegenerative Disease Models : In vitro studies using HEK293 cells expressing A2AR showed that compounds similar to this compound effectively inhibited receptor-stimulated cAMP release, supporting their potential use in treating conditions like Parkinson's disease .

- Cancer Therapeutics : The compound's ability to modulate A2AR suggests potential applications in oncology. Research indicated that A2AR antagonists could enhance anti-tumor immunity by counteracting the immunosuppressive effects mediated by adenosine in the tumor microenvironment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its moderate lipophilicity (LogP ~ 2.33). This property enhances its potential bioavailability when administered orally or intravenously .

Eigenschaften

Molekularformel |

C16H21Cl2N3O3 |

|---|---|

Molekulargewicht |

374.3 g/mol |

IUPAC-Name |

4-[3-(4-chloro-7-methoxyquinazolin-6-yl)oxypropyl]morpholine;hydrochloride |

InChI |

InChI=1S/C16H20ClN3O3.ClH/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20;/h9-11H,2-8H2,1H3;1H |

InChI-Schlüssel |

CLVHSEBJJMGMJN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCN3CCOCC3.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.